tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyrrole core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. The reaction is usually carried out under acidic conditions, often using a catalyst such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies may focus on its activity against specific diseases or its role as a modulator of biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability, mechanical strength, or electronic conductivity .
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- tert-Butyl 1-benzylpyrrole-2-carboxylate
- tert-Butyl 1-benzylindole-3-carboxylate
- tert-Butyl 1-benzylimidazole-4-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its fused bicyclic structure. This structure imparts distinct chemical and physical properties, such as increased rigidity and potential for specific interactions with biological targets. These features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-9-10-19(16(15)13-20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESBJFJJWMHILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634746 |
Source
|
Record name | tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-80-3 |
Source
|
Record name | tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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